N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a propylbenzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by sulfonation and subsequent functionalization with hydroxy and methyl groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group allows it to bind to certain enzymes or receptors, while the hydroxy and methyl groups contribute to its overall reactivity and stability. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
- N-(2-bromophenyl)-2-chloronicotinamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
Comparison: Compared to these similar compounds, N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is unique due to the presence of the hydroxy and methyl groups, which enhance its reactivity and potential biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
877814-80-7 |
---|---|
Molekularformel |
C16H18BrNO3S |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-10-18(15-7-5-4-6-14(15)17)22(20,21)13-8-9-16(19)12(2)11-13/h4-9,11,19H,3,10H2,1-2H3 |
InChI-Schlüssel |
CVPGQDNYMOXQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=CC=C1Br)S(=O)(=O)C2=CC(=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.